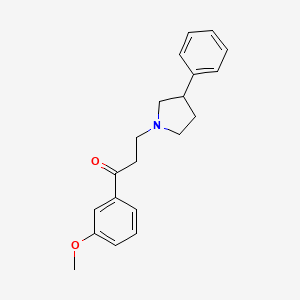![molecular formula C18H15BrN4O4S B11647597 3-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11647597.png)
3-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2E)-2-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]プロパンニトリルは、ベンゾチアゾールとベンジリデン部分の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
3-[(2E)-2-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]プロパンニトリルの合成は、通常、5-ブロモ-2-ヒドロキシ-3-メトキシベンズアルデヒドとヒドラジン誘導体の縮合反応を伴います。この反応は、目的の生成物が生成されるように、制御された条件下で行われます。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応は通常、縮合反応を促進するために高温で行われます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターや自動システムを使用することで、製造プロセスの効率と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。
化学反応の分析
反応の種類
3-[(2E)-2-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]プロパンニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物に酸化される可能性があります。
還元: 還元反応により、還元された誘導体が生成される可能性があります。
置換: ベンジリデン部分の臭素原子は、他の官能基に置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。反応条件は、目的の変換に応じて異なりますが、通常、特定の温度、溶媒、触媒が含まれます。
生成される主な生成物
これらの反応で生成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化により酸化物が生成され、還元により還元された誘導体が生成され、置換によりさまざまな置換された化合物が生成される可能性があります。
科学的研究の応用
3-[(2E)-2-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]プロパンニトリルは、次のような多くの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 創薬を含む、潜在的な治療用途について研究されています。
産業: 特殊化学品や材料の製造に使用されています。
作用機序
3-[(2E)-2-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]プロパンニトリルの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節することで効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の用途と生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
- 5-ブロモ-2-ヒドロキシ-3-メトキシベンズアルデヒド
- 1,2-ベンゾチアゾール誘導体
- ベンジリデンヒドラジン誘導体
独自性
3-[(2E)-2-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-1-(1,1-ジオキシド-1,2-ベンゾチアゾール-3-イル)ヒドラジニル]プロパンニトリルは、その官能基と構造的特徴の特定の組み合わせにより、ユニークな化合物です。
特性
分子式 |
C18H15BrN4O4S |
|---|---|
分子量 |
463.3 g/mol |
IUPAC名 |
3-[[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |
InChI |
InChI=1S/C18H15BrN4O4S/c1-27-15-10-13(19)9-12(17(15)24)11-21-23(8-4-7-20)18-14-5-2-3-6-16(14)28(25,26)22-18/h2-3,5-6,9-11,24H,4,8H2,1H3/b21-11+ |
InChIキー |
SAKWIGCODCHZAE-SRZZPIQSSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)Br |
正規SMILES |
COC1=CC(=CC(=C1O)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B11647514.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B11647522.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide](/img/structure/B11647543.png)

![7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11647557.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B11647561.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B11647564.png)
![3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647567.png)
![2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11647569.png)
![(5E)-5-[(2-bromophenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11647575.png)
![(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647576.png)


